5,8,11,14-Heneicosatetraynoic acid

Beschreibung

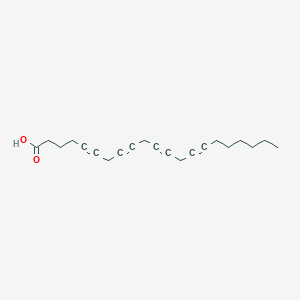

Structure

3D Structure

Eigenschaften

IUPAC Name |

henicosa-5,8,11,14-tetraynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h2-6,9,12,15,18-20H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJNSDDZSLEWPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC#CCC#CCC#CCC#CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173745 | |

| Record name | 5,8,11,14-Heneicosatetraynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19960-58-8 | |

| Record name | 5,8,11,14-Heneicosatetraynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019960588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,8,11,14-Heneicosatetraynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Inhibition of Lipoxygenase Pathways by 5,8,11,14 Heneicosatetraynoic Acid

5,8,11,14-Heneicosatetraynoic acid has been identified as a potent inhibitor of the lipoxygenase (LOX) pathway, a critical enzymatic route in the metabolism of polyunsaturated fatty acids like arachidonic acid. Its inhibitory action stems from its structural similarity to endogenous fatty acids, allowing it to interact with the enzymes of this pathway.

While the inhibitory profile of 5,8,11,14-heneicosatetraynoic acid has been evaluated against certain lipoxygenase enzymes, detailed research specifically documenting its direct inhibitory effects and specificity towards 5'-lipoxygenase (5-LOX) is not extensively available in the reviewed scientific literature. The primary focus of existing studies has been on its interaction with other lipoxygenase isoforms.

Research has demonstrated that 5,8,11,14-heneicosatetraynoic acid exhibits a pronounced inhibitory effect on platelet lipoxygenase, which is a 12-lipoxygenase (12-LOX) isoform. nih.gov Studies evaluating a range of acetylenic fatty acids found that 5,8,11,14-heneicosatetraynoic acid was a powerful inhibitor of this specific enzyme. nih.gov This indicates a degree of selectivity in its action, though its comparative effects on other isoforms, such as 15-lipoxygenase (15-LOX), have not been as thoroughly characterized. The compound's structure, particularly the location of its four triple bonds, dictates its interaction with the active site of different LOX isoforms.

A direct consequence of its inhibition of 12-lipoxygenase is the significant reduction in the production of corresponding hydroxy fatty acids. Specifically, 5,8,11,14-heneicosatetraynoic acid has been shown to inhibit the synthesis of 12-L-hydroxy-5,8,10,14-icosatetraenoic acid (12-HETE) by more than 95% in platelets. nih.gov 12-HETE is the primary product of the 12-LOX pathway and functions as a signaling molecule in various physiological processes. By blocking its formation, 5,8,11,14-heneicosatetraynoic acid effectively curtails the downstream biological effects mediated by this specific eicosanoid.

Modulation of Cyclooxygenase Activity by 5,8,11,14 Heneicosatetraynoic Acid

In addition to its effects on the lipoxygenase pathway, 5,8,11,14-heneicosatetraynoic acid also modulates the cyclooxygenase (COX) pathway, though to a much lesser extent. The COX pathway is responsible for the synthesis of prostaglandins (B1171923) and thromboxanes. Research shows that 5,8,11,14-heneicosatetraynoic acid is a significantly more selective inhibitor of platelet lipoxygenase than of cyclooxygenase. nih.gov

This selectivity is highlighted by the concentrations required for 50% inhibition (ID50). The ID50 for inhibiting the synthesis of the lipoxygenase product 12-HETE was found to be 0.31 µM. nih.gov In contrast, the ID50 for inhibiting the synthesis of the cyclooxygenase product Thromboxane (B8750289) B2 was 64 µM, a concentration over 200 times higher. nih.gov This demonstrates a clear preferential inhibition of the lipoxygenase pathway over the cyclooxygenase pathway. nih.gov

Inhibitory Activity of 5,8,11,14-Heneicosatetraynoic Acid on Eicosanoid Synthesis

This table summarizes the differential inhibitory potency of 5,8,11,14-heneicosatetraynoic acid on the lipoxygenase and cyclooxygenase pathways, as determined by the synthesis of their respective products in platelets. Data sourced from scientific literature. nih.gov

| Pathway | Enzyme Target | Product Measured | ID50 (µM) |

|---|---|---|---|

| Lipoxygenase | Platelet Lipoxygenase (12-LOX) | 12-HETE | 0.31 |

| Cyclooxygenase | Cyclooxygenase (COX) | Thromboxane B₂ | 64 |

Role As a Competitive Inhibitor in Eicosanoid Biosynthetic Pathways

Interference with Prostaglandin (B15479496) Synthesis

ETYA is recognized as an inhibitor of prostaglandin synthesis. nih.gov Prostaglandins (B1171923) are lipid compounds with diverse hormone-like effects, synthesized from arachidonic acid by the cyclooxygenase (COX) enzymes. ETYA's inhibitory action targets these enzymes. By competing with the natural substrate, arachidonic acid, ETYA blocks the enzymatic conversion that leads to the formation of prostaglandin E2 (PGE2) and prostaglandin F2α (PGF2α). nih.gov The inhibition of the COX pathway is a primary mechanism by which nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects, highlighting the significance of this pathway in inflammation. nih.gov While specific kinetic data for ETYA's inhibition of isolated prostaglandin synthases are part of a broader research context, its role as a general inhibitor of this pathway is well-established. nih.gov

Influence on Thromboxane (B8750289) Formation

Thromboxanes are another class of eicosanoids derived from arachidonic acid via the COX pathway. The intermediate product, prostaglandin H2, is converted into thromboxane A2 by the enzyme thromboxane synthase. Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation.

ETYA's role as a COX inhibitor inherently implies it reduces the substrate available for thromboxane synthesis. By blocking the initial conversion of arachidonic acid, ETYA effectively diminishes the production of all downstream products, including thromboxanes. Inhibitors of thromboxane synthase are investigated for their potential to shift eicosanoid production towards vasodilating prostaglandins, which can be beneficial in certain cardiovascular conditions. ETYA's broader inhibitory action at the top of the cascade affects the entire spectrum of COX-derived metabolites.

Disruption of Leukotriene Biosynthesis

In addition to its effects on the cyclooxygenase pathway, ETYA is a potent inhibitor of the lipoxygenase (LOX) pathway, which is responsible for the synthesis of leukotrienes. nih.gov Leukotrienes are inflammatory mediators involved in conditions such as asthma and allergic reactions. nih.gov

ETYA acts as an irreversible, time-dependent inactivator of lipoxygenases. nih.gov Research indicates that it functions as a "suicide substrate," where the enzyme begins to process ETYA as it would arachidonic acid. This process is believed to form a highly reactive allene (B1206475) hydroperoxide intermediate, which then reacts with a methionine residue at the enzyme's active site, leading to irreversible inactivation of the enzyme. nih.gov This mechanism prevents the enzyme from converting arachidonic acid into the precursors of leukotrienes, such as 5-Hydroxyeicosatetraenoic acid (5-HETE) and subsequently leukotriene B4 (LTB4). The addition of ETYA has been shown to completely suppress the formation of leukotrienes in experimental settings.

Metabolic Fate and Cellular Processing of 5,8,11,14-Heneicosatetraynoic Acid

A Comprehensive Analysis of Its Interaction with Lipid Pathways

5,8,11,14-Heneicosatetraynoic acid, a synthetic polyunsaturated fatty acid, has been a subject of significant scientific inquiry due to its profound interactions with cellular lipid metabolism. This article delineates the metabolic studies and cellular fate of this compound, focusing on its interplay with arachidonate (B1239269) pathways, influence on eicosanoid production, tissue-specific metabolic routes, incorporation into cellular lipids, and subsequent catabolism.

Cellular and Molecular Biology Modulated by 5,8,11,14 Heneicosatetraynoic Acid

Impact on Cellular Proliferation and DNA Synthesis Mechanisms

5,8,11,14-Heneicosatetraynoic acid has demonstrated notable effects on the proliferation and DNA synthesis of various transformed human cell lines. Research has shown that this compound can inhibit DNA synthesis in a reversible manner. nih.gov

In a study involving human transformed cell lines, including U937 (monoblastoid), PC3 (prostate), and A172 (glioblastoma), 5,8,11,14-heneicosatetraynoic acid was found to inhibit DNA synthesis. nih.gov The inhibitory effect was not primarily due to cytotoxicity, as indicated by the cells' ability to exclude trypan blue, the continued attachment of PC3 and A172 cells, unchanged release of Cr51, and the reversibility of inhibited thymidine (B127349) incorporation after the removal of the compound. nih.gov Furthermore, the study noted that a specific 5'-lipoxygenase inhibitor, A63162, also suppressed the proliferation of PC3 and U937 cells, suggesting that the mechanism of action of 5,8,11,14-heneicosatetraynoic acid on cell proliferation may be linked to its inhibition of the 5-lipoxygenase pathway. nih.gov

The antiproliferative effects of related hydroxy fatty acids have also been observed. For instance, 5-hydroxystearic acid (5-HSA) has been shown to reduce cell proliferation in HeLa, HT29, MCF7, and NLF cell lines. units.it While distinct in structure, these findings highlight the potential for fatty acid derivatives to modulate cellular growth. In the context of prostate cancer, the 5-lipoxygenase product 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) has been found to promote the survival of cancer cells, and its synthesis can be stimulated by oxidative stress. nih.govnih.gov The ability of prostate tumor cells to produce 5-oxo-ETE may contribute to their proliferation. nih.gov

Table 1: Effect of 5,8,11,14-Heneicosatetraynoic Acid on DNA Synthesis in Human Transformed Cell Lines

| Cell Line | Cell Type | Effect on DNA Synthesis | Reversibility |

| U937 | Monoblastoid | Inhibition | Reversible |

| PC3 | Prostate | Inhibition | Reversible |

| A172 | Glioblastoma | Inhibition | Reversible |

Effects on Intracellular Calcium Homeostasis

5,8,11,14-Heneicosatetraynoic acid has been identified as a modulator of intracellular calcium (Ca²⁺) homeostasis, a critical element in a vast array of cellular signaling processes. nih.gov

Studies have revealed that this compound can increase intracellular Ca²⁺ levels in PC3 and U937 cells. nih.gov The regulation of intracellular calcium is a complex process involving its release from intracellular stores, such as the endoplasmic reticulum, and its influx from the extracellular environment. Disruptions in this delicate balance can trigger a cascade of downstream signaling events, impacting everything from gene expression to muscle contraction and apoptosis. youtube.comyoutube.com

The mechanism by which 5,8,11,14-heneicosatetraynoic acid influences calcium signaling is multifaceted. The compound's ability to alter membrane fluidity could indirectly affect the function of membrane-bound calcium channels and pumps. nih.gov

Investigation of Cellular Signaling Pathways Modulated by 5,8,11,14-Heneicosatetraynoic Acid

As an arachidonic acid analogue, 5,8,11,14-heneicosatetraynoic acid directly intersects with the complex network of eicosanoid signaling pathways. Its inhibitory action on key enzymes within these cascades gives it the ability to significantly alter cellular responses.

Eicosanoids are potent lipid mediators derived from the metabolism of arachidonic acid and are central to inflammatory processes and cellular signaling. 5,8,11,14-Heneicosatetraynoic acid is a well-established inhibitor of several key enzymes in the eicosanoid biosynthesis pathway, including lipoxygenases and cyclooxygenases. nih.govcaymanchem.comnih.gov

Specifically, it has been shown to be a potent inhibitor of platelet lipoxygenase, with an ID50 concentration of 0.31 µM for the inhibition of 12-L-hydroxy-5,8,10,14-icosatetraenoic acid (HETE) synthesis. nih.gov Its inhibitory effect on cyclooxygenase is less pronounced, with an ID50 of 64 µM for the inhibition of thromboxane (B8750289) B2 synthesis. nih.gov By blocking these enzymes, 5,8,11,14-heneicosatetraynoic acid can effectively reduce the production of pro-inflammatory eicosanoids such as leukotrienes and prostaglandins (B1171923).

Furthermore, this compound also inhibits the cytochrome P450 epoxygenase pathway, which converts arachidonic acid to epoxyeicosatrienoic acids (EETs). nih.govmdpi.com EETs have various biological functions, including vasodilation and anti-inflammatory effects. nih.gov Inhibition of this pathway by 5,8,11,14-heneicosatetraynoic acid adds another layer to its modulation of cellular signaling.

Table 2: Inhibitory Activity of 5,8,11,14-Heneicosatetraynoic Acid on Eicosanoid Synthesis

| Enzyme/Product | Inhibitory Concentration (ID50) | Reference |

| Platelet Lipoxygenase (HETE synthesis) | 0.31 µM | nih.gov |

| Cyclooxygenase (Thromboxane B2 synthesis) | 64 µM | nih.gov |

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in a wide range of cellular damage and pathologies. youtube.comnih.gov

Evidence from transmission electron microscopy studies of PC3 cells treated with 5,8,11,14-heneicosatetraynoic acid has shown cellular changes consistent with oxidative stress. nih.gov These changes included the presence of what were presumed to be lipofuscin bodies, myelin figures, and disordered mitochondrial cristae and matrices. nih.gov However, these effects appeared to be cell-type specific, being less pronounced in A172 cells and largely absent in U937 cells. nih.gov In another study, it was observed that this compound did not have a significant effect on intracellular ROS formation during heat stress, suggesting that its role in oxidative stress may be dependent on the specific cellular context and stressors. researchgate.net

The synthesis of the related compound, 5-oxo-ETE, is strongly stimulated by oxidative stress in human endothelial cells. nih.gov This suggests a potential link between the metabolic pathways influenced by 5,8,11,14-heneicosatetraynoic acid and the cellular response to oxidative insults.

Interaction with Membrane Lipids and Implications for Lipidomics Research

The cellular membrane is a dynamic structure, and its lipid composition is crucial for a multitude of cellular functions, including signal transduction and the activity of membrane-bound proteins.

5,8,11,14-Heneicosatetraynoic acid has been shown to increase the fluidity of both whole cell and microsomal membranes. nih.gov This alteration of the physical properties of the membrane can have profound effects on cellular processes. Increased membrane fluidity can influence the activity of membrane-embedded enzymes and receptors, as well as modulate ion transport across the membrane.

The study of how exogenous fatty acids like 5,8,11,14-heneicosatetraynoic acid are incorporated into and alter the lipid landscape of cellular membranes is a key area of lipidomics research. A review of the effects of this compound on lipid metabolism highlighted its influence on desaturase enzymes and the metabolism of arachidonate (B1239269). nih.gov Understanding these interactions provides insight into how synthetic fatty acid analogues can be used to probe and manipulate cellular functions.

Advanced Analytical and Methodological Approaches in 5,8,11,14 Heneicosatetraynoic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical approaches for fatty acid analysis, enabling the separation of 5,8,11,14-heneicosatetraynoic acid from other lipids. The choice of technique depends on the analytical goal, whether it is quantification, purification, or stereoisomer analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of polyunsaturated fatty acids. Reversed-phase HPLC (RP-HPLC) is particularly common, separating molecules based on their hydrophobicity. For the analysis of compounds like 5,8,11,14-heneicosatetraynoic acid, a C18 stationary phase is frequently employed.

Methodologies often involve a mobile phase consisting of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer, sometimes with an acid modifier like acetic acid to ensure the carboxylic acid group remains protonated. nih.gov Detection is typically achieved using a UV detector, as the conjugated triple bonds in the heneicosatetraynoic acid structure absorb UV light. nih.govaocs.org For enhanced sensitivity and selectivity, derivatization of the carboxylic acid group to form fluorescent esters, such as 9-anthrylmethyl esters, can be performed prior to HPLC analysis, allowing for fluorescence detection. researchgate.net

Method validation is crucial for quantitative applications. Key parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ). For instance, a validated HPLC-UV method for a related eicosanoid demonstrated excellent linearity (r² > 0.999), intra-day accuracy between 93.14% and 112.50%, and precision (RSD) from 0.21% to 2.60%. nih.gov

Table 1: Representative HPLC Conditions for Fatty Acid Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Waters Symmetry C18 (4.6 x 250 mm, 5 µm) | nih.gov |

| Mobile Phase | Methanol:10 mM Ammonium Acetate:1 M Acetic Acid (70:30:0.1, v/v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 240 nm | nih.gov |

| Derivatization | 9-anthrylmethyl esters for fluorescence detection | researchgate.net |

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a powerful tool for the analysis of volatile and thermally stable compounds. Fatty acids like 5,8,11,14-heneicosatetraynoic acid are not inherently volatile and require chemical derivatization prior to analysis. mdpi.com A common procedure is esterification to form fatty acid methyl esters (FAMEs). mdpi.comsemanticscholar.org Reagents such as trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH) can be used for rapid, and even automated, derivatization. mdpi.com Another approach is the formation of trimethylsilyl (B98337) (TMS) esters. nist.govmdpi.com

Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column (e.g., a dimethylpolysiloxane-based column). semanticscholar.org The separated compounds then enter the mass spectrometer, which provides mass information for identification. A gas-liquid chromatography method using flame ionization detection (GC-FID) has also been described for the quantification of eicosatetraynoic acid, demonstrating good resolution from other plasma fatty acids and utilizing an internal standard for reproducibility. researchgate.net

Table 2: Typical GC/MS Parameters for Fatty Acid Methyl Ester (FAME) Analysis

| Parameter | Condition | Source |

|---|---|---|

| Derivatization Reagent | Trimethyl sulfonium hydroxide (TMSH) | mdpi.com |

| Column | Elite-1, Crossbond® 100% dimethylpolysiloxane (30 m × 0.25 mm ID × 0.25 µm df) | semanticscholar.org |

| Carrier Gas | Helium | semanticscholar.org |

| Software Controller | Turbo Mass | semanticscholar.org |

| Detection | Mass Spectrometry (Electron Ionization) | mdpi.comsemanticscholar.org |

While 5,8,11,14-heneicosatetraynoic acid itself is achiral, its metabolites, such as hydroxylated or epoxidized derivatives, can contain stereogenic centers. The separation of these enantiomers is critical as they often exhibit different biological activities. Chiral-phase chromatography, particularly chiral HPLC, is the predominant method for this purpose. aocs.orgnih.gov

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak and Lux Cellulose columns), are widely applicable and effective for separating enantiomers of various fatty acid derivatives. nih.gov Another class of CSPs is the Pirkle-type column, which is an aromatic chiral phase with π-donor and π-acceptor groups. nih.gov Enantioselective GC/MS can also be used, where a chiral GC column separates the enantiomers before they are detected by the mass spectrometer. nih.gov The choice of the CSP and the mobile phase is crucial for achieving optimal resolution of the stereoisomers. nih.govnih.gov

Table 3: Examples of Chiral Stationary Phases for Lipid Analysis

| Stationary Phase Type | Example | Application | Source |

|---|---|---|---|

| Pirkle-type (HPLC) | Reprosil Chiral NR | Separation of hydroperoxy fatty acid enantiomers | nih.gov |

| Polysaccharide-based (HPLC) | Lux Cellulose-1 | Separation of α-tocopherol enantiomers | nih.gov |

| Polysaccharide-based (HPLC) | Chiralpak AD-H, IA, ID, IG | Separation of various drug enantiomers | nih.gov |

| Cyclodextrin-based (GC) | Heptakis(6-O-tert-butyldimethylsilyl-2,3-di-O-methyl)-β-cyclodextrin | Enantiomeric distribution of anteiso fatty acids | nih.gov |

Spectrometric Methods for Structural Elucidation and Identification

Spectrometric methods are indispensable for confirming the identity of 5,8,11,14-heneicosatetraynoic acid and elucidating the structure of its derivatives.

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ionized molecules, enabling determination of molecular weight and elemental composition. When coupled with chromatography (GC/MS or LC/MS), it is a powerful tool for both identification and quantification.

In GC/MS with electron ionization (EI), the derivatized fatty acid is fragmented in a reproducible manner, creating a characteristic mass spectrum that serves as a chemical fingerprint. nist.gov This fragmentation pattern can be compared to spectral libraries, such as the NIST Mass Spectrometry Data Center, for identification. nist.govnist.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often used for analyzing compounds in complex biological fluids. nih.govnih.gov This technique offers high sensitivity and selectivity. In a typical LC-MS/MS experiment, a precursor ion corresponding to the molecule of interest is selected, fragmented through collision-induced dissociation, and the resulting product ions are measured. nih.gov This process, known as multiple reaction monitoring (MRM), allows for highly specific quantification, even at very low concentrations (<20 pg/sample). nih.gov The use of stable isotope-labeled internal standards (e.g., deuterated analogs) is a common practice to ensure high accuracy in quantification. nih.gov

Ultraviolet (UV) spectrophotometry is frequently used as a detection method in HPLC. The ability of a molecule to absorb UV light is dependent on the presence of chromophores. The four conjugated alkyne (triple bond) systems in the 5,8,11,14-heneicosatetraynoic acid backbone act as a chromophore, allowing for its detection by UV spectrophotometry.

For related polyunsaturated fatty acids and their metabolites, detection wavelengths are typically set in the range of 235-240 nm. nih.govaocs.org While a specific UV absorption maximum for 5,8,11,14-heneicosatetraynoic acid is not detailed in the provided context, its conjugated polyyne structure would be expected to produce a distinct UV spectrum that is useful for both detection and quantification in chromatographic analyses. The intensity of the absorption is directly proportional to the concentration of the compound, according to the Beer-Lambert law, forming the basis for quantification.

Isotopic Labeling Strategies in Metabolic Tracing Studies

Isotopic labeling is a powerful technique for tracking the metabolic journey of molecules within a biological system. nih.gov By replacing one or more atoms of a compound with their stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), researchers can distinguish the labeled molecule and its downstream metabolites from the endogenous pool. nih.govbiorxiv.orgwikipedia.org This approach provides dynamic information about metabolic fluxes, conversion rates, and incorporation into complex structures, which cannot be obtained from static concentration measurements alone. nih.gov

In the context of 5,8,11,14-heneicosatetraynoic acid research, isotopic labeling can be employed to investigate several key metabolic questions. The synthesis of ¹³C- or ²H-labeled 5,8,11,14-heneicosatetraynoic acid allows for its introduction into cell cultures or in vivo models to trace its path. nih.govnih.gov Methodologies for synthesizing labeled polyunsaturated fatty acids are well-established and can be adapted for acetylenic analogues. nih.govnih.gov For instance, carbon-13 can be incorporated into the fatty acid backbone, providing a distinct mass shift detectable by mass spectrometry. nih.goviconisotopes.commedchemexpress.com Similarly, deuterium can be incorporated, often by supplying deuterated water (²H₂O) which labels substrates like acetyl-CoA and NADPH used in de novo lipogenesis. researchgate.net

Once the labeled tracer is administered, its fate can be monitored over time. Mass spectrometry (MS) is the primary analytical tool for this purpose, as it can differentiate between the mass of the labeled and unlabeled molecules. nih.gov

Key applications of isotopic labeling in studying 5,8,11,14-heneicosatetraynoic acid include:

Tracking Conversion: Determining if the tetraynoic acid is metabolized by enzymes such as lipoxygenases or cyclooxygenases, by searching for labeled versions of potential oxidized products.

Incorporation into Complex Lipids: Assessing the extent to which 5,8,11,14-heneicosatetraynoic acid is incorporated into cellular lipids like phospholipids (B1166683) and triglycerides, which can be achieved by analyzing the lipid fraction for the isotopic label. biorxiv.org

Metabolic Flux Analysis: Quantifying the rate of its consumption or conversion, providing insights into the kinetics of the pathways it enters. frontiersin.orgresearchgate.net Studies using labeled arachidonic acid have successfully followed its metabolism and can serve as a template for investigating its acetylenic counterpart. nih.gov A dual-isotope labeling method, which creates a signature doublet peak in mass spectra, has been developed to more easily identify metabolites of exogenous polyunsaturated fatty acids. biorxiv.org

Table 1: Common Stable Isotopes and Their Application in Fatty Acid Tracing

| Isotope | Natural Abundance | Key Features | Detection Method | Example Application in Lipid Metabolism |

|---|---|---|---|---|

| Carbon-13 (¹³C) | ~1.1% | Non-radioactive, provides a distinct +1 mass shift per ¹³C atom. wikipedia.org | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Tracing the carbon backbone of fatty acids through metabolic pathways like β-oxidation or elongation. nih.gov |

| Deuterium (²H) | ~0.015% | Non-radioactive, heavier than hydrogen (¹H), can be introduced via labeled water (²H₂O) or specific precursors. researchgate.net | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Measuring de novo fatty acid synthesis and incorporation into triglycerides. researchgate.net |

Techniques for Assessing Enzyme Activity and Inhibition Kinetics

As an analogue of arachidonic acid, 5,8,11,14-heneicosatetraynoic acid is primarily studied for its effects on the key enzymes of the eicosanoid pathway: cyclooxygenases (COX) and lipoxygenases (LOX). nih.govnih.gov Assessing its inhibitory potential and understanding the kinetics of this inhibition are fundamental to its use as a research tool.

The standard method for evaluating enzyme activity involves incubating the enzyme with its substrate (e.g., arachidonic acid) and measuring the formation of the product over time. To assess inhibition, the experiment is repeated in the presence of the inhibitor at various concentrations. nih.gov The enzymes can be sourced from preparations of isolated cells, such as platelets or leukocytes, or as purified recombinant proteins. nih.govnih.gov

Key techniques and parameters in enzyme inhibition studies include:

Chromatographic Assays: High-Performance Liquid Chromatography (HPLC) is frequently used to separate and quantify the enzymatic products, such as hydroxyeicosatetraenoic acids (HETEs) from the LOX pathway or prostaglandins (B1171923) from the COX pathway. nih.gov

Spectrophotometric Assays: The activity of some lipoxygenases can be monitored by measuring the increase in absorbance at 234 nm, which corresponds to the formation of a conjugated diene in the product.

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the most common metric for inhibitor potency. It represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This is determined by plotting enzyme activity against a range of inhibitor concentrations.

Research has shown that 5,8,11,14-heneicosatetraynoic acid is a selective and potent inhibitor of platelet lipoxygenase. nih.gov Its inhibitory profile can be compared to the closely related and more extensively studied compound, 5,8,11,14-eicosatetraynoic acid (ETYA), which is known to inhibit both COX and LOX enzymes. nih.govmoleculardepot.comfishersci.ca The structural difference—an additional carbon in the chain—subtly alters the inhibitory specificity of 5,8,11,14-heneicosatetraynoic acid.

Table 2: Comparative Inhibitory Activity of Acetylenic Fatty Acid Analogues

| Compound | Target Enzyme/Pathway | Assay System | IC₅₀ Value (µM) | Reference |

|---|---|---|---|---|

| 5,8,11,14-Heneicosatetraynoic acid | Platelet Lipoxygenase (HETE synthesis) | Human Platelets | 0.31 | nih.gov |

| 5,8,11,14-Heneicosatetraynoic acid | Cyclooxygenase (Thromboxane B₂ synthesis) | Human Platelets | 64 | nih.gov |

| 5,8,11,14-Eicosatetraynoic acid (ETYA) | Human 12-Lipoxygenase (12-LO) | - | 0.46 | apexbt.com |

| 5,8,11,14-Eicosatetraynoic acid (ETYA) | Cyclooxygenase (COX) | - | 14 | apexbt.com |

| 5,8,11,14-Eicosatetraynoic acid (ETYA) | Human 5-Lipoxygenase (5-LO) | - | 25 | apexbt.com |

The data demonstrates that 5,8,11,14-heneicosatetraynoic acid is over 200-fold more selective for the lipoxygenase pathway over the cyclooxygenase pathway in platelets. nih.gov Kinetic studies can further delineate the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible) by analyzing reaction rates at different substrate and inhibitor concentrations, often visualized using Lineweaver-Burk plots.

Application of Untargeted Lipidomics and Targeted Metabolomics in Research

Metabolomics and its sub-discipline, lipidomics, represent comprehensive approaches to measure the entire complement of small molecules (metabolites) or lipids in a biological sample. nih.gov These powerful techniques, typically based on mass spectrometry coupled with liquid chromatography (LC-MS), are indispensable for understanding the system-wide effects of a compound like 5,8,11,14-heneicosatetraynoic acid. creative-proteomics.commetabolon.com

Untargeted Lipidomics: This approach aims to measure as many lipids as possible in a sample without preconceived bias. It is an exploratory tool, ideal for discovering novel metabolites of 5,8,11,14-heneicosatetraynoic acid or for identifying unexpected changes across the lipidome in response to its introduction. nih.gov For example, an untargeted analysis could reveal if the inhibition of LOX or COX pathways by this compound leads to a shunting of arachidonic acid or other polyunsaturated fatty acids into alternative metabolic routes. nih.govfrontiersin.org

Targeted Metabolomics/Lipidomics: This method focuses on the precise and quantitative measurement of a predefined list of known metabolites. nih.govnih.gov In research involving 5,8,11,14-heneicosatetraynoic acid, a targeted panel would be used to accurately quantify the changes in specific eicosanoids (prostaglandins, thromboxanes, leukotrienes) and other related lipid mediators. creative-proteomics.comlipotype.com This allows for a detailed assessment of the compound's on-target effects and its potency in a complex biological system. metabolon.comnih.gov

The general workflow for both approaches involves lipid extraction from samples (e.g., plasma, cells, or tissues), separation by LC, and detection by tandem mass spectrometry (MS/MS). creative-proteomics.comnih.gov The high sensitivity and specificity of modern MS platforms enable the detection of low-abundance lipid mediators and the differentiation of structurally similar isomers. creative-proteomics.com

Table 3: Comparison of Lipidomics Approaches for Studying 5,8,11,14-Heneicosatetraynoic Acid

| Approach | Primary Goal | Methodology | Strengths | Potential Application in Research |

|---|---|---|---|---|

| Untargeted Lipidomics | Discovery and hypothesis generation | High-resolution LC-MS/MS to capture a broad spectrum of lipids. | Comprehensive profiling, potential to identify novel metabolites and pathways. nih.gov | Identifying previously unknown metabolic products of 5,8,11,14-heneicosatetraynoic acid or its impact on global lipid profiles. |

| Targeted Metabolomics | Quantification and hypothesis testing | LC-MS/MS (often triple quadrupole) with predefined transitions for specific molecules. frontiersin.org | High sensitivity, high precision, and accurate quantification of known eicosanoids and fatty acids. nih.govnih.gov | Quantifying the specific reduction in prostaglandins and leukotrienes following treatment with 5,8,11,14-heneicosatetraynoic acid. |

By applying these advanced lipidomic strategies, researchers can move beyond studying the interaction of 5,8,11,14-heneicosatetraynoic acid with isolated enzymes and gain a holistic understanding of its biochemical impact within the complex and interconnected network of cellular lipid metabolism.

Q & A

Q. Basic Experimental Design

- Use platelet-rich plasma (PRP) from human or animal sources.

- Induce aggregation with agonists like collagen or thrombin.

- Pre-treat platelets with 5,8,11,14-heneicosatetraynoic acid (1–50 µM) and measure:

How can researchers resolve contradictions in data on the compound’s effects under varying experimental conditions?

Advanced Data Contradiction Analysis

Contradictions often arise from differences in:

- Co-Factors : For example, indomethacin pretreatment is required to unmask inhibitory effects in tracheal contraction assays .

- Substrate Competition : Higher concentrations of competing fatty acids (e.g., arachidonic acid) reduce inhibitory potency due to enzyme saturation .

- Validation : Use orthogonal assays (e.g., enzyme activity, metabolite profiling, and genetic knockout models) to confirm target specificity .

What methodologies are used to analyze the compound’s role in peroxisome proliferator-activated receptor (PPAR) activation?

Q. Basic Pathway Analysis

- PPAR Reporter Assays : Transfect cells with PPAR-responsive luciferase constructs (e.g., acyl-CoA oxidase promoter).

- Dose-Response : Test 5,8,11,14-heneicosatetraynoic acid (0.1–100 µM) alongside positive controls (e.g., Wy 14,643).

- Synergy with RXR : Co-activate PPARα with retinoid X receptor (RXR) ligands (e.g., 9-cis-retinoic acid) for maximal transcriptional activity .

How do variations in hydroxydocosahexaenoic acid (HDHE) isomer ratios impact experimental outcomes?

Q. Advanced Metabolite Profiling

- Substrate Concentration : At 6.8 µM docosahexaenoic acid (DHA), the 14-HDHE/11-HDHE ratio is higher than at 54 µM DHA, reflecting enzyme saturation and competition .

- Analytical Techniques : Use gas chromatography (GC)-MS or chiral-phase HPLC to resolve isomers.

- Biological Relevance : Isomer-specific effects on inflammation or lipid signaling require further investigation .

What techniques confirm structural interactions between 5,8,11,14-heneicosatetraynoic acid and target enzymes?

Q. Advanced Structural Biology

- X-ray Crystallography : Resolve enzyme-inhibitor complexes (e.g., soybean lipoxygenase).

- Mutagenesis : Identify critical residues (e.g., methionine) via site-directed mutagenesis .

- Isotopic Labeling : Track enzyme modifications using ¹⁴C-labeled compound or methionine sulfoxide-specific antibodies .

How does the compound’s inhibitory potency compare to other lipoxygenase inhibitors?

Q. Basic Comparative Analysis

- IC₅₀ Determination : Perform dose-response assays with 5,8,11,14-heneicosatetraynoic acid and reference inhibitors (e.g., NDGA or zileuton).

- Kinetic Parameters : Compare Km and kcat values using Michaelis-Menten plots .

- Selectivity Profiling : Test against related enzymes (cyclooxygenase, cytochrome P450) to assess off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.